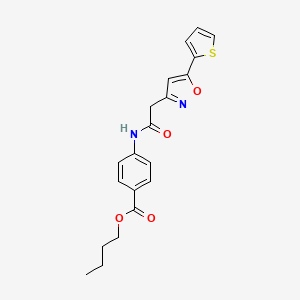
Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butyl 4-(2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamido)benzoate, a synthetic compound with the molecular formula C20H20N2O4S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of isoxazole and thiophene moieties, which are known for their diverse biological activities. The structure can be represented as follows:
Key properties include:
- Molecular Weight : 384.45 g/mol
- Purity : Typically around 95% in research applications
Biological Activity Overview
Research indicates that compounds containing isoxazole and thiophene structures often exhibit various biological activities, including:
- Anticancer : Potential cytotoxic effects against cancer cell lines.
- Antimicrobial : Activity against bacterial strains.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring may play a critical role in modulating signaling pathways, particularly those involved in cell proliferation and inflammation.
Cytotoxicity Studies
A significant study evaluated the cytotoxic effects of various derivatives similar to this compound against human cancer cell lines (e.g., MCF-7 and HeLa). The findings showed:
- IC50 Values : Compounds with similar structural features exhibited IC50 values ranging from 17.9 μM to 73 μM against HeLa cells, indicating moderate to high cytotoxicity .
Antimicrobial Activity
Another area of investigation focused on the antimicrobial properties of isoxazole derivatives. Preliminary results suggested that certain derivatives demonstrated significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also indicated that compounds containing thiophene and isoxazole can modulate inflammatory responses. For instance, studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Comparative Analysis of Biological Activities
| Compound Name | Structure Features | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Isoxazole + Thiophene | 29 | Cytotoxic (HeLa) |
| Compound B | Isoxazole + Phthalimide | 73 | Cytotoxic (MCF-7) |
| Compound C | Isoxazole + Benzene | 41.7 | Antimicrobial |
Case Studies
-
Cytotoxicity Against MCF-7 Cells :
A study demonstrated that derivatives similar to this compound showed promising results in inhibiting MCF-7 cell proliferation, with varying degrees of effectiveness based on structural modifications . -
Anti-inflammatory Mechanisms :
In vitro studies revealed that certain derivatives could significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
butyl 4-[[2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-2-3-10-25-20(24)14-6-8-15(9-7-14)21-19(23)13-16-12-17(26-22-16)18-5-4-11-27-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUHFJLEXAJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














